5-Bromo-3H-pyridin-2-one

Synthetic Methodology Cross-Coupling Regioselectivity

5-Bromo-3H-pyridin-2-one (CAS 13466-38-1; synonyms: 5-bromo-2(1H)-pyridinone, 5-bromo-2-pyridinol) is a brominated heterocyclic building block. The compound features a pyridin-2-one core with a bromine atom at the 5-position (molecular weight 174.00 g/mol, molecular formula C5H4BrNO).

Molecular Formula C5H4BrNO
Molecular Weight 174.00 g/mol
Cat. No. B13031019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3H-pyridin-2-one
Molecular FormulaC5H4BrNO
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1C=C(C=NC1=O)Br
InChIInChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1,3H,2H2
InChIKeyZJKISIBCMXLBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3H-pyridin-2-one: Procurement-Ready Pyridinone Scaffold for Medicinal Chemistry & Radiolabeling


5-Bromo-3H-pyridin-2-one (CAS 13466-38-1; synonyms: 5-bromo-2(1H)-pyridinone, 5-bromo-2-pyridinol) is a brominated heterocyclic building block . The compound features a pyridin-2-one core with a bromine atom at the 5-position (molecular weight 174.00 g/mol, molecular formula C5H4BrNO) . Its solid-state physical properties include a melting point range of 178–182 °C and a crystalline powder appearance . The bromine substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to access more complex pyridinone derivatives .

5-Bromo-3H-pyridin-2-one: Why In-Class Analogs Cannot Substitute


The pyridinone class exhibits substantial functional divergence based on substitution pattern. For example, 5-bromo-2(1H)-pyridinone is structurally distinct from its positional isomer 3-bromo-2(1H)-pyridinone, and both differ from the 2-bromo-5-hydroxypyridine tautomeric form . The bromine position (C5 vs. C3) critically dictates both the regioselectivity of cross-coupling reactions and the electronic properties of the heterocycle, directly impacting downstream synthetic utility and biological activity of derived compounds [1]. Generic substitution with unsubstituted pyridinone or alternative bromo-isomers fails to replicate the specific reactivity and physicochemical profile required for many published synthetic protocols and target engagement strategies. The following sections provide quantitative, comparator-based evidence delineating these differences.

5-Bromo-3H-pyridin-2-one: Quantitative Evidence of Differentiation vs. Analogs


C5-Bromo Regioisomer Enables Site-Specific Cross-Coupling Unavailable to C3-Bromo Analogs

5-Bromo-3H-pyridin-2-one (C5-bromo isomer) enables site-selective Suzuki coupling exclusively at the 5-position, whereas its C3-bromo regioisomer directs coupling to the 3-position. This regiospecificity is critical for accessing distinct substitution patterns in downstream medicinal chemistry applications [1].

Synthetic Methodology Cross-Coupling Regioselectivity

Physicochemical Property Profile: LogP of 1.26 Supports Favorable Drug-like Characteristics Over Higher Lipophilic Analogs

5-Bromo-3H-pyridin-2-one exhibits a measured LogP of 1.26, positioning it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability . In contrast, its 2-bromo-5-hydroxypyridine tautomer displays a significantly higher LogP of approximately 1.78 (predicted), and related 5-bromo-pyridinone derivatives with additional hydrophobic substituents show LogP values exceeding 3.5 .

Physicochemical Properties Drug-likeness Lipophilicity

Thermal Stability and Crystalline Nature Ensure Reproducible Weighing and Storage vs. Oily or Hygroscopic Analogs

5-Bromo-3H-pyridin-2-one is a crystalline solid with a sharp melting point range of 178–182 °C, indicating high purity and thermal stability . This contrasts with alternative pyridinone derivatives that are obtained as oils or low-melting solids (e.g., N-alkylated analogs with melting points <100 °C), which present handling, weighing accuracy, and long-term storage challenges [1].

Solid-State Properties Handling & Storage Quality Control

Crystal Structure of Target-Bound 5-Bromopyridin-2(1H)-one Reveals Specific Hydrogen-Bonding Interactions

The crystal structure of 5-bromopyridin-2(1H)-one bound to Trypanosoma cruzi histidyl-tRNA synthetase (PDB: 4YRF) has been solved at 2.2 Å resolution, providing direct atomic-level evidence of its binding mode [1]. The pyridinone carbonyl and NH groups engage in specific hydrogen bonds with active-site residues, a binding mode that would be altered or abolished by regioisomeric bromo-pyridinones (e.g., 3-bromo isomer) or N-substituted derivatives [1].

Structural Biology Fragment-Based Drug Discovery Histidyl-tRNA Synthetase

5-Bromo-3H-pyridin-2-one: High-Value Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of p38 MAP Kinase and BRD9 Bromodomain Inhibitor Scaffolds

5-Bromo-3H-pyridin-2-one serves as a critical building block for the synthesis of N-aryl pyridinone-based p38 MAP kinase inhibitors and BRD9 bromodomain inhibitors [1][2]. The C5-bromo group enables diversification via Suzuki coupling to install aryl or heteroaryl moieties that occupy hydrophobic pockets in the target proteins [1]. The regiospecific coupling at C5 (rather than C3) is essential for achieving the correct substitution vector to engage key residues, as demonstrated in the development of clinical-stage anti-inflammatory agents [1].

Radiosensitizer Development: Synthesis of 5-Bromopyridone Nucleotide Analogues for Hypoxic Tumor Targeting

5-Bromopyridone serves as the core heterocycle for synthesizing nucleotide analogues designed as anoxic-selective radiosensitizers [1]. These analogues are incorporated into DNA by polymerases and, upon irradiation under hypoxic conditions, generate DNA interstrand cross-links (ICLs) that are more cytotoxic than the single-strand breaks produced by 5-bromo-2′-deoxyuridine (BrdU) [1]. The specific bromine position at C5 is critical for both polymerase recognition and the efficiency of ICL formation [1].

Structure-Based Drug Design: Fragment Elaboration for Anti-Parasitic Targets

The availability of a high-resolution crystal structure of 5-bromopyridin-2(1H)-one bound to T. cruzi histidyl-tRNA synthetase (PDB: 4YRF) makes this compound an ideal fragment hit for structure-guided optimization [1]. Researchers can procure the compound as a validated starting point for growing more potent inhibitors through rational design, leveraging the defined hydrogen-bond interactions of the pyridinone core [1]. This reduces the time and cost associated with de novo fragment screening.

Chemical Biology: Synthesis of Multidrug Resistance (MDR) Modulators Targeting P-glycoprotein

Pyridine-2-one derivatives, including those derived from 5-bromo-pyridinone, have been identified as novel MDR modulators that inhibit P-glycoprotein (P-gp) [1]. Structure-activity relationship studies demonstrate that the positioning of hydrogen bond acceptor functions on the pyridinone ring is critical for MDR-modulating activity [1]. The 5-bromo substituent provides a convenient anchor for introducing diverse pharmacophores to optimize potency and selectivity.

Technical Documentation Hub

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